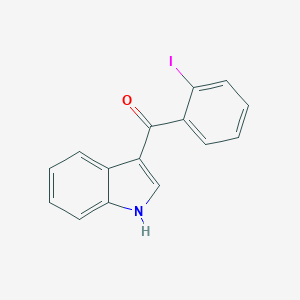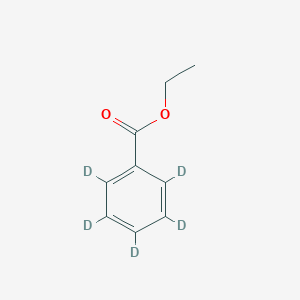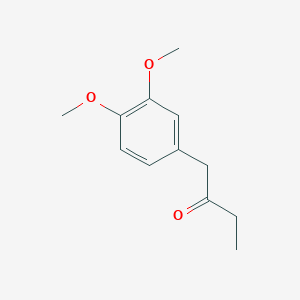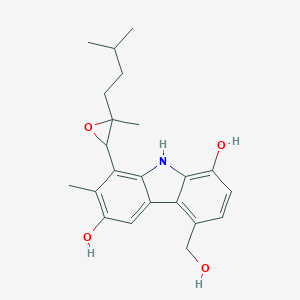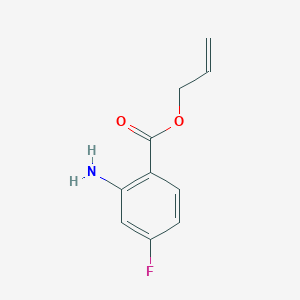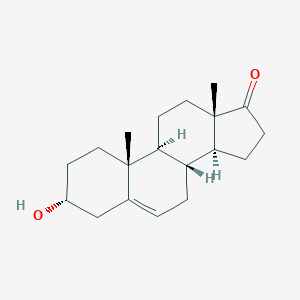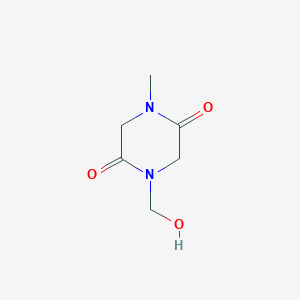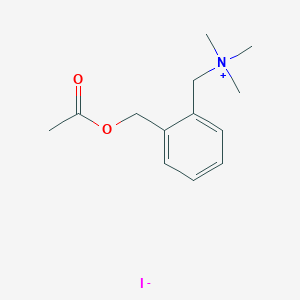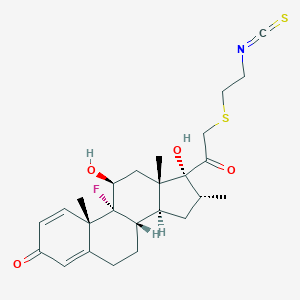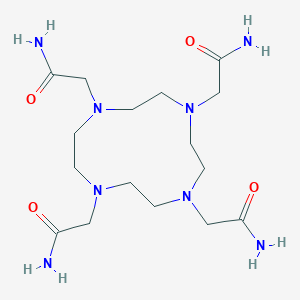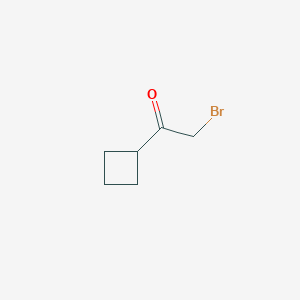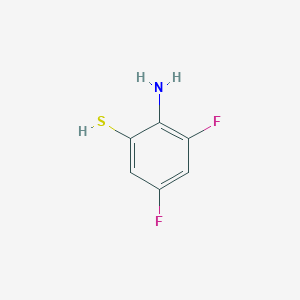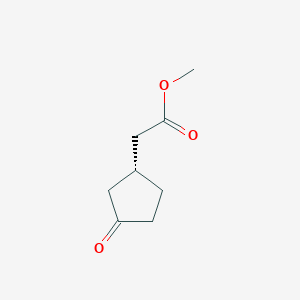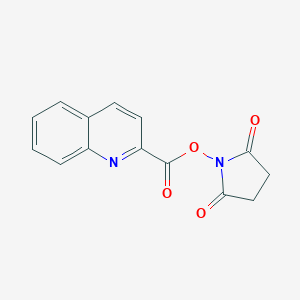![molecular formula C12H8Br2N4O4 B141835 2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione CAS No. 143430-36-8](/img/structure/B141835.png)
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione, commonly known as BBMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMQ is a heterocyclic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C14H10Br2N4O4 and a molecular weight of 490.07 g/mol.
Mechanism Of Action
The mechanism of action of BBMQ is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
BBMQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the advantages of BBMQ is its ease of synthesis. It can be synthesized using simple and readily available reagents. It also has a high yield, making it a cost-effective compound for use in lab experiments.
However, one of the limitations of BBMQ is its low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability in solution, which can affect its effectiveness in some applications.
Future Directions
There are several future directions for the research and development of BBMQ. One area of interest is the synthesis of novel derivatives of BBMQ that could have improved properties such as increased solubility and stability.
Another area of interest is the development of BBMQ-based materials for use in catalysis and drug delivery. These materials could have potential applications in various fields such as environmental remediation and biomedical engineering.
In conclusion, BBMQ is a promising compound that has potential applications in various fields. Its ease of synthesis and diverse range of properties make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Synthesis Methods
BBMQ can be synthesized through a multi-step process that involves the reaction of 2,7-dibromo-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione with formaldehyde in the presence of a base. The resulting intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield BBMQ.
Scientific Research Applications
BBMQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BBMQ has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In materials science, BBMQ has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have shown potential applications in gas storage, catalysis, and drug delivery.
properties
CAS RN |
143430-36-8 |
|---|---|
Product Name |
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione |
Molecular Formula |
C12H8Br2N4O4 |
Molecular Weight |
432.02 g/mol |
IUPAC Name |
2,7-bis(bromomethyl)-5,10-dihydroxy-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H8Br2N4O4/c13-1-3-15-7-5(11(21)17-3)10(20)8-6(9(7)19)12(22)18-4(2-14)16-8/h19-20H,1-2H2,(H,15,17,21)(H,16,18,22) |
InChI Key |
XUFDNBDPDWHSEB-UHFFFAOYSA-N |
Isomeric SMILES |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
SMILES |
C(C1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CBr)O)C(=O)N1)Br |
Canonical SMILES |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
synonyms |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-1,6-dihydro-5,10-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



